molecular formula C20H22N2O2 B12892714 4-(4-((Diethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one CAS No. 651029-10-6

4-(4-((Diethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one

Cat. No.: B12892714
CAS No.: 651029-10-6
M. Wt: 322.4 g/mol
InChI Key: DWWSCPZNFISZHW-UHFFFAOYSA-N
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Description

4-(4-((Diethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is a synthetic isoquinolinone derivative characterized by a phenyl ring substituted with a diethylamino-methyl group at the para position and a hydroxyl group at the 5-position of the isoquinolinone core. This compound’s structure combines aromaticity, hydrogen-bonding capacity (via the hydroxyl group), and basicity (via the tertiary amine), making it a candidate for pharmacological exploration, particularly in receptor-targeted therapies.

Properties

CAS No.

651029-10-6

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

4-[4-(diethylaminomethyl)phenyl]-5-hydroxy-2H-isoquinolin-1-one

InChI

InChI=1S/C20H22N2O2/c1-3-22(4-2)13-14-8-10-15(11-9-14)17-12-21-20(24)16-6-5-7-18(23)19(16)17/h5-12,23H,3-4,13H2,1-2H3,(H,21,24)

InChI Key

DWWSCPZNFISZHW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-((Diethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinolinone structure.

    Introduction of the Diethylamino Group: This step involves the alkylation of the aromatic ring with diethylamine under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-((Diethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-((Diethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-((Diethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the hydroxyisoquinolinone moiety can participate in redox reactions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural analogs and their distinguishing features:

Compound Name (CAS No.) Substituent(s) Molecular Formula Similarity Score* Notable Features
Target Compound 4-(Diethylaminomethyl)phenyl Likely C21H24N2O2 N/A Diethylamine enhances lipophilicity/basicity
4-{4-[(Dipropylamino)methyl]phenyl}-... (1430563-76-0) Dipropylaminomethyl phenyl Undisclosed N/A Longer alkyl chains may increase logP
5-Hydroxy-4-{3-[(pyrrolidin-1-yl)methyl]phenyl}... (17330-79-9) Pyrrolidinylmethyl phenyl C20H20N2O2 N/A Cyclic amine improves rigidity/binding
5-Hydroxy-4-(naphthalen-2-yl)... (656234-36-5) Naphthalenyl C19H13NO2 N/A Bulky aromatic group; potential π-π stacking
5-[(4-chlorophenyl)methoxy]-2-[(2-methylphenyl)methyl]... (850907-73-2) Chlorophenyl methoxy, methylphenyl methyl C24H20ClNO2 N/A Electron-withdrawing Cl alters electronic profile
4-[4-[2-(Dihydroisoquinolinyl)ethyl]phenyl]-... (651030-00-1) Dihydroisoquinolinylethyl phenyl C26H24N2O2 N/A Extended substituent with fused ring system

*Similarity scores (0.84–0.87) from apply to unrelated analogs (e.g., 6,7-dimethoxy derivatives) and reflect core structural overlap.

Key Findings from Structural Variations

Alkyl Chain Length (Diethyl vs. Dipropylamino): The dipropylamino analog (CAS 1430563-76-0) has longer alkyl chains, which likely increase lipophilicity (logP) compared to the diethylamino target compound. This could enhance membrane permeability but reduce aqueous solubility.

Cyclic Amine vs. Linear Amine (Pyrrolidinyl vs. Diethylamino): The pyrrolidinyl substituent (CAS 17330-79-9) introduces a rigid, cyclic tertiary amine. This may improve binding specificity to enzymes or receptors requiring spatial constraints (e.g., kinases or GPCRs).

Aromatic Bulk (Naphthalenyl vs. However, steric hindrance could limit bioavailability.

Electron-Donating/Withdrawing Groups (Chlorophenyl, Methoxy):

  • The chlorophenyl-methoxy derivative (CAS 850907-73-2) introduces electron-withdrawing (Cl) and donating (methoxy) groups, altering electronic density and hydrogen-bonding capacity. Such modifications are critical in optimizing drug-receptor interactions.

Complex Substituents (Dihydroisoquinolinylethyl): The dihydroisoquinolinylethyl analog (CAS 651030-00-1) adds a fused bicyclic system via an ethyl linker. This extended structure may confer unique selectivity in multi-target therapies but complicates synthesis and pharmacokinetics.

Biological Activity

4-(4-((Diethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound with a distinctive molecular structure that suggests potential biological activity. This compound contains a diethylamino group, a phenyl ring, and a hydroxyisoquinolinone moiety. Its unique composition positions it as a subject of interest in medicinal chemistry and pharmacology due to its possible interactions with biological targets.

  • Molecular Formula : C20H22N2O2
  • Molecular Weight : 322.4 g/mol

The compound's structure includes functional groups that may enhance its biological activity, particularly through interactions with specific receptors or enzymes.

The biological activity of 4-(4-((Diethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is primarily attributed to its ability to interact with various molecular targets. The diethylamino group is likely involved in receptor binding, while the hydroxyisoquinolinone moiety may participate in redox reactions and other biochemical processes. These interactions can modulate cellular functions, potentially leading to various therapeutic effects, such as:

  • Anti-inflammatory properties
  • Anticancer activities
  • Neuroprotective effects

Biological Activity Studies

Research studies have focused on the interactions of this compound with biological targets, revealing promising results. Key findings include:

  • Binding Affinity : Studies examining the binding affinity of the compound to specific receptors have demonstrated significant potential for therapeutic applications.
  • Cellular Effects : Experimental data indicate that 4-(4-((Diethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one can influence cellular pathways associated with inflammation and cancer progression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells
NeuroprotectionProtection against oxidative stress

Case Studies

Several case studies have been conducted to assess the biological activity of 4-(4-((Diethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one:

  • Study on Anti-inflammatory Effects : In vitro experiments demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.
  • Anticancer Activity Assessment : A study involving various cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer therapeutic.

Structural Comparisons

The uniqueness of 4-(4-((Diethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one can be highlighted by comparing it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-(4-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-oneSimilar isoquinolinone structure with dimethylamino groupDifferent amino group may alter biological activity
5-Hydroxyisoquinolin-1(2H)-oneLacks diethylamino substituentSimpler structure; less complex interactions
N,N-DiethylaminomethylbenzamideContains diethylamino group but lacks isoquinolinone structureDifferent functional properties due to amide linkage

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